molecular formula C11H12N2O2 B1396024 3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidin]-3-one CAS No. 781609-42-5

3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidin]-3-one

Cat. No.: B1396024
CAS No.: 781609-42-5
M. Wt: 204.22 g/mol
InChI Key: YHGIDFARCXVVSC-UHFFFAOYSA-N
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Description

3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidin]-3-one is a spirocyclic compound featuring a fused furopyridine ring system connected to a piperidine moiety via a spiro junction. Its hydrochloride form (CAS: 475152-33-1) has a molecular weight of 240.69 and the formula C₁₁H₁₃ClN₂O₂ . The compound is sensitive to moisture and requires storage under inert conditions at room temperature .

Properties

IUPAC Name

spiro[furo[3,4-c]pyridine-1,4'-piperidine]-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c14-10-8-7-13-4-1-9(8)11(15-10)2-5-12-6-3-11/h1,4,7,12H,2-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHGIDFARCXVVSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=C(C=NC=C3)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50703791
Record name 3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidin]-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50703791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

781609-42-5
Record name 3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidin]-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50703791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Spiro[furo[3,4-c]pyridine-1,4’-piperidin]-3-one typically involves a multi-step process. One notable method includes a four-step tandem reaction between acrylamides and 4-hydroxy-2-alkynoates. This unique domino reaction encompasses C–H activation, Lossen rearrangement, annulation, and lactonization . These steps are crucial for constructing the spiro structure and ensuring the correct functional groups are in place.

Industrial Production Methods

While specific industrial production methods for 3H-Spiro[furo[3,4-c]pyridine-1,4’-piperidin]-3-one are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3H-Spiro[furo[3,4-c]pyridine-1,4’-piperidin]-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Structural Characteristics

The compound has the following structural attributes:

  • Molecular Formula: C11H12N2O2
  • Molecular Weight: 204.23 g/mol
  • IUPAC Name: 3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidin]-3-one
  • CAS Number: 781609-42-5

The spiro structure combines a furo[3,4-c]pyridine ring with a piperidin-3-one moiety, contributing to its biological activity and interaction with biological targets.

Pharmacological Applications

  • Antimicrobial Properties:
    • Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown that compounds with similar structures often inhibit bacterial growth and may serve as lead compounds for developing new antibiotics.
  • Anticancer Potential:
    • Preliminary studies suggest that this compound may possess anticancer properties. The mechanism is believed to involve the induction of apoptosis in cancer cells and inhibition of tumor growth through various pathways.
  • Neuroprotective Effects:
    • The compound has been explored for its neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate neurotransmitter systems could be a key factor in its efficacy.

Synthetic Routes

The synthesis of this compound typically involves a multi-step process:

  • Starting Materials: Acrylamides and 4-hydroxy-2-alkynoates are common starting materials.
  • Reaction Conditions: The synthesis often requires precise control over temperature and pressure to optimize yield.

Case Studies

Several case studies have been documented regarding the applications of this compound:

  • Study on Antimicrobial Efficacy:
    • A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli.
  • Cancer Research Trials:
    • Clinical trials are underway to evaluate the anticancer properties of this compound in various cancer cell lines. Initial results indicate promising cytotoxic effects.

Mechanism of Action

The mechanism by which 3H-Spiro[furo[3,4-c]pyridine-1,4’-piperidin]-3-one exerts its effects involves its interaction with specific molecular targets. Its degree of lipophilicity allows it to diffuse easily into cells, where it can interact with enzymes or receptors, modulating their activity . The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spirocyclic Piperidine Derivatives with Heteroaromatic Rings

Key Compounds :
Compound Name Molecular Formula Molecular Weight CAS Number Structural Features Key References
Spiro[isochroman-1,4'-piperidine] C₁₃H₁₅NO 201.27 180160-97-8 Isochroman (benzopyran) fused to piperidine (Similarity: 0.98)
3H-Spiro[isobenzofuran-1,4'-piperidine] hydrochloride C₁₂H₁₄ClNO 227.70 37663-44-8 Isobenzofuran fused to piperidine (Similarity: 0.94)
Spiro[indene-1,4′-piperidin]-3(2H)-one C₁₃H₁₅N 185.26 33042-66-9 Indene fused to piperidinone

Comparison :

  • Electron Density & Reactivity : The furopyridine core in the target compound introduces π-electron-deficient character , contrasting with the electron-rich isochroman or indene systems. This affects binding interactions in medicinal chemistry applications .
  • Synthetic Accessibility: Derivatives like Spiro[isochroman-1,4'-piperidine] are synthesized via high-yield acylation (e.g., >90% yields for 1'-acyl analogs) , whereas the target compound’s synthesis (unreported in evidence) may require specialized purification techniques akin to pyrano-furo-pyridones (e.g., 9% yield for (±)-6-(4-methoxybenzyl)-2,2,7-trimethyl-4a,9a-dihydro-2H-pyrano[3',2':4,5]furo[3,2-c]pyridine-3,5(4H,6H)-dione) .

Functionalized Spiro-Pyridine/Indoline Hybrids

Key Compounds :
Compound Name Molecular Formula Molecular Weight CAS Number Structural Features Key References
Spiro[indoline-3,4’-pyridinone] Variable Variable N/A Indoline fused to pyridinone
2'-(7,7-Dimethyl-1'H,7H-spiro[furo[3,4-b]pyridine-5,4'-piperidin]-1'-yl)-1,3-dihydro-4'H-spiro[indène-2,5'-[1,3]oxazol]-4'-one C₂₄H₂₆N₂O₃ 390.48 N/A Furopyridine + indene-oxazole hybrid

Comparison :

  • Bioactivity: The target compound’s furopyridine-piperidine system is structurally distinct from indoline-pyridinones, which are prioritized for kinase inhibition .
  • Complexity : Hybrids like the indene-oxazole derivative require multi-step synthesis (e.g., reflux with triethylamine and column chromatography) , whereas the target compound’s synthesis may involve simpler cyclization steps.

Spirocyclic Piperidines with Fused Benzofuran Systems

Key Compounds :
Compound Name Molecular Formula Molecular Weight CAS Number Structural Features Key References
3H-Spiro[2-benzofuran-1,4'-piperidine] C₁₂H₁₅NO 189.25 54775-03-0 Benzofuran fused to piperidine (Similarity: 0.92)
3,3-Dimethyl-3H-spiro[benzo[c]furan-1,4'-piperidine] hydrochloride C₁₅H₂₀ClNO 265.78 180160-92-3 Dimethyl-substituted benzofuran

Comparison :

  • Hazard Profile : The target compound’s hydrochloride form carries warnings for H302-H315-H319-H335 (toxic if swallowed, skin/eye irritation, respiratory irritation) , aligning with hazards of other spiro-piperidine hydrochlorides .

Biological Activity

3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidin]-3-one is a complex organic compound notable for its unique spiro structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The following sections will explore its biological mechanisms, pharmacological applications, and relevant research findings.

Structural Characteristics

The compound features a spiro structure that combines a furo[3,4-c]pyridine ring with a piperidin-3-one moiety. Its molecular formula is C11H12N2O2C_{11}H_{12}N_{2}O_{2}, and it has a molecular weight of approximately 204.23 g/mol . The unique arrangement of atoms in this compound is believed to contribute to its biological activity.

Mode of Action

Research indicates that this compound undergoes a multi-step cascade reaction involving:

  • C–H Activation : Initiates the reaction by activating carbon-hydrogen bonds.
  • Lossen Rearrangement : Rearranges the molecular structure to form new bonds.
  • Annulation : Forms cyclic structures through the joining of two or more components.
  • Lactonization : Converts hydroxy acids into lactones, enhancing stability.

These reactions facilitate the compound's interaction with biological targets .

Antimicrobial Properties

Studies have demonstrated that derivatives of spiro compounds exhibit significant antimicrobial activity against various bacterial and fungal strains. For instance, compounds with similar structural motifs have shown minimum inhibitory concentrations (MICs) ranging from 4–16 µg/mL against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of this compound has been evaluated through in vitro studies against cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). Compounds derived from similar structures have reported IC50 values indicating potent cytotoxic effects. For example, some derivatives achieved IC50 values as low as 1.17 µM against HepG2 cells .

Case Study 1: Antimicrobial Evaluation

A study synthesized several pyridothienopyrimidine derivatives and evaluated their antimicrobial efficacy. The most promising candidates displayed broad-spectrum activity with MICs comparable to established antibiotics like amoxicillin. This highlights the potential of spiro compounds in developing new antimicrobial agents .

Case Study 2: Cytotoxicity Assessment

In another research effort focused on anticancer activity, specific derivatives were tested for their ability to inhibit cell proliferation in cancer cell lines. The results indicated that modifications to the spiro structure significantly enhanced cytotoxicity, suggesting that structural optimization could lead to more effective anticancer agents .

Pharmacokinetics

Pharmacokinetic studies suggest that this compound exhibits high gastrointestinal absorption and is a substrate for P-glycoprotein, which plays a crucial role in drug transport across cell membranes. This property may influence its bioavailability and therapeutic efficacy .

Q & A

(Basic) What are the common synthetic routes for 3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidin]-3-one, and what reaction conditions are critical for optimizing yield?

Methodological Answer:
Synthesis typically involves spirocyclization of furopyridine derivatives with piperidine under catalytic conditions. Key steps include:

  • Catalyst Use : Transition-metal catalysts (e.g., Pd or Cu) facilitate ring closure, improving regioselectivity .
  • Solvent Selection : Dichloromethane or ethanol is preferred to stabilize intermediates and enhance reaction efficiency .
  • Temperature Control : Moderate temperatures (50–80°C) prevent side reactions, while inert atmospheres (N₂/Ar) minimize oxidation .
  • Purification : Column chromatography or recrystallization ensures high purity (>98%), as validated by HPLC and NMR .

(Advanced) How do electron-withdrawing substituents (e.g., trifluoromethyl) influence the biological activity of 3H-spiro compounds?

Methodological Answer:
Substituents like trifluoromethyl enhance activity by altering physicochemical properties (e.g., lipophilicity, metabolic stability). Researchers should:

  • Synthesize Derivatives : Introduce substituents via nucleophilic substitution or cross-coupling reactions .
  • Assay Design : Use in vitro receptor-binding assays (sigma-2 receptors) to evaluate affinity shifts. Competitive binding studies with radiolabeled ligands (e.g., [³H]-DTG) quantify IC₅₀ values .
  • Computational Modeling : Perform docking simulations (e.g., AutoDock) to analyze steric and electronic interactions with receptor pockets .

(Basic) What analytical techniques confirm the spirocyclic structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies spiro-junction protons (δ 3.5–4.5 ppm) and quaternary carbons .
  • Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) and fragmentation patterns consistent with spirocyclic cleavage .
  • X-ray Crystallography : Resolves spatial arrangement of fused rings, with bond angles (109–112°) validating spiro geometry .

(Advanced) How can conflicting data on reaction yields for spirocyclization be resolved?

Methodological Answer:
Contradictions in yields (e.g., 40–85%) arise from variations in:

  • Catalyst Loading : Optimize metal catalyst ratios (e.g., 5–10 mol% Pd) to balance activity vs. side-product formation .
  • Substrate Purity : Pre-purify starting materials via flash chromatography to eliminate inhibitory impurities .
  • Kinetic Monitoring : Use inline FTIR or LC-MS to track intermediate formation and adjust reaction time/temperature dynamically .

(Basic) What are the primary biological targets of 3H-spiro compounds, and how are they studied?

Methodological Answer:

  • Target Identification : Sigma-2 receptors are primary targets, implicated in cellular apoptosis and cancer. Use radioligand displacement assays (e.g., [³H]-ifenprodil) to measure binding affinity .
  • Cell-Based Assays : Evaluate cytotoxicity (MTT assay) in cancer cell lines (e.g., MCF-7), correlating IC₅₀ values with receptor occupancy .
  • Pathway Analysis : Western blotting detects downstream markers (e.g., caspase-3) to confirm pro-apoptotic mechanisms .

(Advanced) What strategies optimize enantioselective synthesis of 3H-spiro derivatives?

Methodological Answer:

  • Chiral Catalysts : Use asymmetric organocatalysts (e.g., Cinchona alkaloids) or metal complexes (Ru-BINAP) to induce stereocenter formation .
  • Chiral HPLC : Separate enantiomers using columns like Chiralpak AD-H, with mobile phases (hexane/isopropanol) adjusted for resolution .
  • Circular Dichroism (CD) : Verify enantiopurity by comparing experimental CD spectra with computational predictions .

(Basic) How should researchers handle stability issues during storage of 3H-spiro compounds?

Methodological Answer:

  • Storage Conditions : Store at -20°C in amber vials under argon to prevent photodegradation and oxidation .
  • Solvent Selection : Prepare stock solutions in anhydrous DMSO (≤1 mM) to avoid hydrolysis; confirm stability via periodic LC-MS .
  • Lyophilization : For long-term storage, lyophilize as a hydrochloride salt, which enhances stability compared to free base .

(Advanced) What computational methods predict the metabolic pathways of 3H-spiro compounds?

Methodological Answer:

  • Software Tools : Use MetaSite or Schrödinger’s ADMET Predictor to identify probable Phase I/II metabolism sites (e.g., CYP3A4 oxidation) .
  • Isotope Labeling : Synthesize ¹⁴C-labeled analogs for in vivo mass balance studies in rodent models .
  • Microsomal Assays : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS .

(Basic) What safety protocols are essential when handling 3H-spiro compounds?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks (e.g., H332 hazards) .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers .

(Advanced) How can structure-activity relationship (SAR) studies guide the design of potent 3H-spiro analogs?

Methodological Answer:

  • Scaffold Modification : Systematically vary substituents (e.g., halogens, alkyl chains) at positions 5 and 8 to assess steric/electronic effects .
  • 3D-QSAR Models : Build CoMFA/CoMSIA models using IC₅₀ data to predict activity cliffs and optimize substituent placement .
  • Parallel Synthesis : Use combinatorial libraries (e.g., 96-well plates) to screen 50–100 analogs for accelerated SAR profiling .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidin]-3-one
Reactant of Route 2
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3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidin]-3-one

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